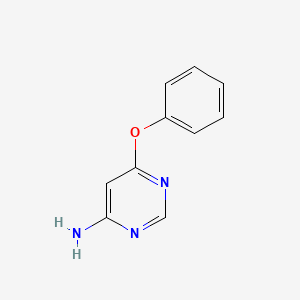

6-Phenoxypyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

6-phenoxypyrimidin-4-amine |

InChI |

InChI=1S/C10H9N3O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) |

InChI Key |

VZXLYMCMLMJTEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=NC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenoxypyrimidin 4 Amine and Its Analogs

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of electron-deficient aromatic and heteroaromatic systems like pyrimidines. masterorganicchemistry.comosti.govorganicchemistrytutor.com The presence of electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring facilitates the attack of nucleophiles, making SNAr a powerful tool for the synthesis of substituted pyrimidines. masterorganicchemistry.compressbooks.pub

Substitution of Halogenated Pyrimidines with Phenoxide Derivatives

A common and effective strategy to introduce the phenoxy moiety onto the pyrimidine ring is through the reaction of a halogenated pyrimidine with a phenol (B47542) or its corresponding phenoxide.

The reaction between 4,6-dichloropyrimidine (B16783) and various phenols or phenoxides is a key step in the synthesis of 6-phenoxypyrimidin-4-amine precursors. researchgate.netambeed.combiosynth.com This reaction proceeds via a nucleophilic aromatic substitution mechanism where the phenoxide ion acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. organicchemistrytutor.com The reactivity of the C4 and C6 positions of the pyrimidine ring is enhanced by the electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms. masterorganicchemistry.com

The general reaction can be represented as follows:

4,6-Dichloropyrimidine + Phenol (in the presence of a base) → 4-Chloro-6-phenoxypyrimidine + Base·HCl

The choice of base is crucial for the deprotonation of the phenol to the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). researchgate.netmdpi.com The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or 1,4-dioxane. mdpi.comresearchgate.net

Table 1: Examples of Reaction Conditions for the Synthesis of Phenoxypyrimidine Derivatives

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4,6-Dichloropyrimidine | Phenol, K₂CO₃ | DMF | 60 | - | researchgate.net |

| 2,4,6-Trichloropyrimidine | Thiophenol, Pyridine | Pyridine | Reflux | - | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids, Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | mdpi.com |

Optimizing the stoichiometric ratios of the reactants and the reaction conditions is critical to maximize the yield of the desired monosubstituted product, 4-chloro-6-phenoxypyrimidine, while minimizing the formation of byproducts. d-nb.info Key parameters to consider for optimization include the nature of the solvent, the type and amount of base, the reaction temperature, and the reaction time. numberanalytics.com

For instance, using an equimolar amount of the phenol relative to the 4,6-dichloropyrimidine can favor monosubstitution. d-nb.info The choice of solvent can also influence the reaction's efficiency and selectivity. While dipolar aprotic solvents like DMF and DMSO are commonly used for SNAr reactions, greener alternatives are being explored. acsgcipr.org Temperature control is also vital; higher temperatures can sometimes lead to the formation of the disubstituted byproduct. numberanalytics.com

The primary byproduct in the reaction of 4,6-dichloropyrimidine with phenoxides is the disubstituted product, 4,6-diphenoxypyrimidine. d-nb.info Its formation occurs when a second molecule of the phenoxide displaces the remaining chlorine atom on the 4-chloro-6-phenoxypyrimidine intermediate.

Several strategies can be employed to control the formation of this byproduct:

Stoichiometry Control: Using a stoichiometric amount or a slight excess of the 4,6-dichloropyrimidine relative to the phenoxide can limit the availability of the nucleophile for the second substitution.

Temperature Management: Conducting the reaction at lower temperatures generally slows down the rate of the second substitution more significantly than the first, thus favoring the monosubstituted product. numberanalytics.com

Controlled Addition: Slow, controlled addition of the phenoxide solution to the solution of 4,6-dichloropyrimidine can help maintain a low concentration of the nucleophile throughout the reaction, thereby disfavoring the second substitution.

Amination Reactions for Pyrimidin-4-amine Moiety Formation

The final step in the synthesis of this compound involves the introduction of the amine group at the C4 position of the pyrimidine ring. This is typically achieved through another SNAr reaction, where an amine source displaces the remaining chlorine atom.

Direct amination involves the reaction of the 4-chloro-6-phenoxypyrimidine intermediate with an amine. acs.org Ammonia (B1221849) or a protected form of ammonia is commonly used to introduce the primary amino group. The reaction is often carried out at elevated temperatures and sometimes under pressure. google.com

The general reaction is as follows:

4-Chloro-6-phenoxypyrimidine + NH₃ → this compound + HCl

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful methods for forming C-N bonds in the synthesis of complex amines. acs.org These methods can offer milder reaction conditions and broader substrate scope. Research has shown that highly regioselective amination of 6-aryl-2,4-dichloropyrimidine can be achieved, strongly favoring the formation of the C4-substituted product. acs.org

Reactions of Halogenated Pyrimidines with Amines

A cornerstone in the synthesis of aminopyrimidines is the reaction of halogenated pyrimidines with amines through nucleophilic aromatic substitution (SNAr). Pyrimidines are electron-deficient aromatic systems, and the presence of halogen substituents further activates the ring towards nucleophilic attack. beilstein-journals.org This reactivity makes halogenated pyrimidines valuable substrates for the introduction of amino groups. researchgate.net

The reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with various amine nucleophiles has been studied, demonstrating the feasibility of this approach. researchgate.net For instance, reaction with ammonia can lead to the formation of aminopyrimidines. beilstein-journals.org The regioselectivity of these reactions can be influenced by the nature of the halogen and the reaction conditions. In polyhalogenated pyrimidines, the site of substitution can often be controlled. For example, in some systems, the reaction occurs selectively at the chlorine-bearing position. rsc.org The use of different amines, including aliphatic, cyclic, alicyclic, aromatic, and heteroaromatic amines, allows for the synthesis of a wide array of mono-substituted pyrimidine derivatives. mdpi.com However, achieving regioselectivity can be challenging, and mixtures of isomers are sometimes formed, necessitating separation. beilstein-journals.org

| Halogenated Pyrimidine | Amine | Key Observation | Reference |

|---|---|---|---|

| 5-chloro-2,4,6-trifluoropyrimidine | Ammonia | Formation of aminopyrimidine isomers. | beilstein-journals.org |

| Polyhalogenated Pyrimidines | Various Amines | Site-selective coupling at the chloride group. | rsc.org |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Aliphatic, cyclic, aromatic amines | Formation of mono-substituted products. | mdpi.com |

Conversion of Precursor Amines to this compound Structures

The transformation of precursor amines into more complex pyrimidine structures is a critical step in the synthesis of target molecules. This can involve the decarboxylation of amino acids to form biogenic amines, which can then be used in subsequent reactions. scirp.orgmdpi.com The formation of amines can also occur through the amination or transamination of aldehydes and ketones. mdpi.com

In the context of this compound synthesis, a common strategy involves the initial formation of an aminopyrimidine which is then further functionalized. For example, a precursor amine can be reacted with a halogenated pyrimidine to introduce the amino group, followed by the introduction of the phenoxy group in a subsequent step. The development of biocatalytic approaches, utilizing enzymes such as transaminases and amine dehydrogenases, offers a green and highly selective method for the synthesis of chiral amines, which can be valuable intermediates. nih.gov

Advanced SNAr Applications in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) remains a powerful tool for the synthesis of functionalized pyrimidines. Advanced applications of this reaction allow for the regioselective synthesis of polysubstituted pyrimidine derivatives. researchgate.net The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, especially when substituted with halogens. beilstein-journals.org

Researchers have developed methods for the regiocontrolled SNAr of polyhalogenated pyrimidines. For instance, in 2,4,7-trichloropyrido[3,2-d]pyrimidine, SNAr reactions can occur selectively at the C-4 position. researchgate.net The choice of solvent and base can significantly influence the outcome of the reaction. For example, using triethylamine (B128534) in refluxing ethanol (B145695) has been found to be suitable for SNAr amination reactions with various amines on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. mdpi.com Furthermore, unexpected SNAr products resulting from amination, solvolysis, and condensation processes have been observed under mild conditions, highlighting the complex reactivity of these systems. mdpi.com The development of catalytic SNAr variants has also broadened the scope and efficiency of these reactions, allowing for faster transformations and tolerance of a wider range of functional groups. springernature.com

Cross-Coupling Reaction Approaches

Metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used in the synthesis of this compound and its analogs, offering high efficiency and selectivity.

Copper-Catalyzed C-O Cross-Coupling for Phenoxy Installation

Copper-catalyzed cross-coupling reactions are a valuable method for the formation of C-O bonds, particularly for the installation of phenoxy groups onto aromatic rings. A notable development is the synthesis of phenoxypyrimidines from chloropyrimidines and arylboronic acids, which surprisingly leads to C-O bond formation instead of the expected Suzuki-Miyaura cross-coupling product. researchgate.net This cascade reaction provides a direct route to phenoxypyrimidines, avoiding the use of phenols or their salts. researchgate.net

The Ullmann-type reaction, a classic copper-catalyzed method, is also employed for the synthesis of diaryl ethers. organic-chemistry.org This reaction involves the condensation of an aryl halide with a phenol in the presence of a copper catalyst. Modern variations of the Ullmann ether synthesis have improved reaction conditions and expanded the substrate scope.

| Reactants | Catalyst/Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Chloropyrimidines and Arylboronic Acids | Copper Catalyst | Phenoxypyrimidines | Forms C-O bond instead of C-C bond. | researchgate.net |

| Aryl Halide and Phenol | Copper Catalyst | Diaryl Ethers | Classic Ullmann ether synthesis. | organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Coupling) for Amine Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for the formation of C-N bonds and the introduction of amino groups onto the pyrimidine ring. rsc.org This method offers a significant advantage over traditional methods like SNAr, often providing higher yields and selectivity under milder conditions. thieme-connect.com

The Buchwald-Hartwig amination has been successfully applied to the synthesis of a wide range of aminopyrimidines. thieme-connect.com For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with amines under Buchwald-Hartwig conditions leads to clean C-4 amination. thieme-connect.com The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various phosphine (B1218219) ligands being developed to improve efficiency and substrate scope. purdue.edu This reaction is a key step in the synthesis of numerous biologically active compounds containing the aminopyrimidine moiety. rsc.org

Ullmann Coupling Applications in Pyrimidine Synthesis

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include "Ullmann-type" reactions, which are copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org These reactions are valuable for the synthesis of various pyrimidine derivatives.

Alternative and Specialized Synthetic Routes

Beyond the more common synthetic pathways, several alternative and specialized routes have been developed for the synthesis of this compound and its structurally related analogs. These methods offer unique advantages in terms of starting materials, reaction conditions, and the ability to introduce specific functionalities.

Reaction of Pyrimidine-4-yl Sulfonates with Phenols

A versatile method for creating the phenoxy-pyrimidine linkage involves the nucleophilic substitution of a sulfonate group on the pyrimidine ring with a phenol. This strategy hinges on the preparation of pyrimidine-4-yl sulfonate intermediates, which are then reacted with the desired phenol.

The synthesis of the sulfonate intermediate can be achieved by reacting a pyrimidinol, such as 2-amino-6-methylpyrimidin-4-ol, with a sulfonyl chloride like naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride. nih.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like acetone (B3395972) under reflux conditions. nih.gov Once the pyrimidine-4-yl sulfonate is formed, it can readily undergo a nucleophilic aromatic substitution (SNAr) reaction with a phenol or a substituted phenol to yield the corresponding 4-phenoxypyrimidine (B1625929) derivative. researchgate.net This two-step process provides a reliable pathway to the target ether linkage.

Synthesis involving Guanidine (B92328) Hydrochloride and Chalcone (B49325) Derivatives

A widely employed and robust method for constructing the 2-aminopyrimidine (B69317) core is the cyclocondensation reaction between a chalcone (1,3-diaryl-2-propen-1-one) and guanidine hydrochloride. derpharmachemica.comasianpubs.orgarabjchem.org This reaction, a variation of the Remlinger synthesis, is a cornerstone in pyrimidine chemistry due to its operational simplicity and the accessibility of the starting materials. derpharmachemica.comjocpr.com

The general procedure involves refluxing an equimolar mixture of the substituted chalcone and guanidine hydrochloride in the presence of a base. derpharmachemica.comarabjchem.org Common bases include potassium hydroxide (KOH) or sodium methoxide, and the reaction is typically run in an alcoholic solvent such as ethanol. derpharmachemica.comuobaghdad.edu.iqsci-hub.se The reaction proceeds via a Michael addition of the guanidine to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. jocpr.com The yields for this transformation can be significant, although they vary depending on the specific substrates and conditions used. derpharmachemica.com For instance, some syntheses report refluxing for 8 to 12 hours to achieve good yields. derpharmachemica.comuobaghdad.edu.iq

Interactive Table: Examples of Pyrimidine Synthesis from Chalcones and Guanidine

| Chalcone Precursor | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | Guanidine Carbonate | DMF | 4 | Good | ajol.info |

| 1,3-diaryl-propenones | KOH (solid) | Ethanol | 2-6 | - | asianpubs.org |

| Substituted Chalcones | Guanidine HCl / KOH | Ethanol | 8 | 65 | uobaghdad.edu.iq |

| Generic Chalcone | Guanidine HCl / 50% KOH | Ethanol | 1.5-2.5 | 18-51 | derpharmachemica.com |

Preparation of 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine

The synthesis of N-hydroxylated iminopyrimidine derivatives, such as 2,3-dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine, requires specialized routes. Patent literature describes the formation of this class of compounds, highlighting their unique structure. google.com One general approach involves the displacement of a suitable leaving group, such as a halogen, from a pyrimidine N-oxide precursor. justia.com

For example, the synthesis can start from a 2,6-diamino-4-chloropyrimidine-N-oxide. justia.com This intermediate is then reacted with a phenoxide, displacing the chloro group to install the phenoxy moiety at the C4 position. The resulting 6-amino-4-phenoxy-pyrimidine-N-oxide can then undergo rearrangement or further reaction to yield the final 1,2-dihydro-1-hydroxy-2-iminopyrimidine structure. google.comjustia.com The reaction conditions, such as the choice of solvent and base, are critical for achieving the desired product. google.com

Strategic Considerations in Synthetic Design

The efficient synthesis of complex, multi-substituted pyrimidines like this compound requires careful strategic planning. Key considerations include chemoselectivity—the ability to react one functional group in the presence of others—and regioselectivity, which is the control of the position of new substituents on the pyrimidine ring.

Chemoselectivity in Multi-Substituted Pyrimidine Synthesis

Chemoselectivity is crucial when dealing with pyrimidine rings bearing multiple reactive sites or when using multifunctional reactants. In pyrimidine chemistry, the different positions on the ring (C2, C4, C5, C6) exhibit distinct reactivities. For instance, in di- or trichlorinated pyrimidines, the chloro groups at the C4 and C6 positions are generally more susceptible to nucleophilic substitution than a chloro group at the C2 position. This differential reactivity allows for the sequential and selective introduction of different nucleophiles.

Furthermore, chemoselectivity can be controlled by the choice of reagents and reaction conditions. rsc.org For example, specific oxidation methods can target a methyl or hydroxymethyl group on the pyrimidine ring without affecting other sensitive groups. researchgate.net In multicomponent reactions, the nature of the substituents on the starting materials can direct the reaction pathway, leading to the formation of one product over other possibilities in a chemoselective manner. rsc.orgrsc.org

Regioselectivity and Isomer Control

Regioselectivity is a major challenge in pyrimidine synthesis, particularly when constructing unsymmetrically substituted rings. The goal is to direct incoming substituents to a specific carbon atom. For example, in the reaction of 5-alkyl-2,4,6-trichloropyrimidines with nucleophiles, substitution occurs preferentially at the C6 position, providing a regioselective route to 6-substituted pyrimidines. tandfonline.com

Multicomponent syntheses have also been developed that offer high regioselectivity, allowing for the assembly of highly decorated and unsymmetrical pyrimidines from simple building blocks like alcohols and amidines. nih.govacs.org Lewis acid catalysts can also play a critical role in controlling regioselectivity. In the synthesis of fused pyrimidine systems, catalysts like Zirconium(IV) chloride (ZrCl₄) have been shown to preferentially direct the formation of one regioisomer over another. acs.orgvapourtec.com

Isomer control also extends to stereoisomerism, such as the E/Z configuration of double bonds in precursors like chalcones or in the final products. mdpi.com The formation of a specific isomer can be influenced by reaction conditions or by inherent structural features, such as intramolecular hydrogen bonding, which can lock the molecule into a specific conformation and favor the formation of one geometric isomer. aua.grimist.ma In some cases, specific isomers can be obtained through stereospecific synthetic methods or separated by conventional techniques. google.com

Protecting Group Strategies for Amine and Phenoxy Functionalities

In the multistep synthesis of complex molecules like this compound and its analogs, protecting groups are crucial for temporarily masking reactive functional groups, thereby preventing unwanted side reactions. jocpr.comorganic-chemistry.org The strategic selection and application of protecting groups for the exocyclic amine and the precursor to the phenoxy group (a phenol) are essential to control regioselectivity and ensure high yields. jocpr.com

The primary amino group on the pyrimidine ring is nucleophilic and can undergo various undesired reactions, such as alkylation or acylation. libretexts.org To prevent this, the amine functionality must be protected. Common protecting groups for amines involve converting them into carbamates, which significantly reduces their nucleophilicity. organic-chemistry.org The choice of a specific protecting group depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.comuchicago.edu

Two of the most widely used amine-protecting groups in organic synthesis, particularly in peptide and heterocyclic chemistry, are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. tcichemicals.comresearchgate.net The Boc group is typically stable under basic and nucleophilic conditions but is readily removed with acid, such as trifluoroacetic acid. tcichemicals.com Conversely, the Fmoc group is stable to acidic conditions but is cleaved by bases, commonly a solution of piperidine. tcichemicals.com This differential reactivity allows for an "orthogonal protecting group strategy," where one group can be removed selectively without affecting the other, which is invaluable in the synthesis of complex molecules with multiple functional groups. organic-chemistry.orguchicago.edu

The phenoxy group itself is generally stable. However, during the synthesis of this compound, the phenoxy moiety is typically introduced via nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halogen) on the pyrimidine ring with a phenol. The hydroxyl group of the phenol starting material may require protection, especially if other reactive sites are present in the molecule or if strong bases are used that could deprotonate the phenol and cause undesired reactivity. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) or triisopropylsilyl (TIPS), are common protecting groups for hydroxyl functionalities. tcichemicals.com These groups are robust but can be selectively removed using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions. tcichemicals.com

The following table summarizes common protecting groups for amine and hydroxyl functionalities relevant to the synthesis of this compound analogs.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent Example | Removal Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl) tcichemicals.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) tcichemicals.com | |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) google.com | |

| Benzyl | Bn | Benzyl bromide | Catalytic Hydrogenation google.com | |

| Hydroxyl (Phenol) | tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, TBDMS-OTf | Fluoride ion (e.g., TBAF), Acid tcichemicals.com |

| Triisopropylsilyl | TIPS | TIPS-Cl, TIPS-OTf | Fluoride ion (e.g., TBAF), Acid tcichemicals.com |

High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) has become an indispensable tool in modern drug discovery and chemical biology for rapidly generating large libraries of structurally diverse compounds. nih.govnih.gov This methodology is particularly well-suited for the synthesis of analogs of this compound to explore structure-activity relationships (SAR). HTS relies on the automation of reaction execution, purification, and analysis, allowing hundreds or even thousands of reactions to be performed in parallel. nih.gov

The synthesis of pyrimidine libraries often utilizes robust and versatile chemical reactions. scispace.com A common strategy involves the condensation of β-oxoesters or similar synthons with amidine derivatives to construct the core pyrimidine ring. nih.govscispace.com For creating analogs of this compound, a divergent synthetic approach is often employed. This may start with a common intermediate, such as a di- or tri-chlorinated pyrimidine, which can then be reacted with a variety of phenols and amines in a combinatorial fashion. nih.govnih.gov

Microwave-assisted synthesis is frequently integrated into high-throughput workflows to accelerate reaction rates, often reducing reaction times from hours to minutes. nih.gov The final step in synthesizing many pyrimidine-4-carboxamide (B1289416) derivatives, for instance, involves coupling amines to a chloropyrimidine scaffold at high temperatures, a process significantly expedited by microwave irradiation. nih.gov

The development of efficient, one-pot, multicomponent reactions is also a key aspect of HTS for generating pyrimidine derivatives. researchgate.net These reactions offer the advantage of building molecular complexity in a single step from simple, readily available starting materials, which is ideal for library synthesis. researchgate.net Following synthesis, high-throughput purification, typically using automated flash chromatography or mass-directed preparative HPLC, is employed to isolate the desired products. The subsequent analysis of yield and purity can also be automated. nih.gov

The data generated from HTS platforms, encompassing reaction success and physicochemical properties, can be used to train machine learning models to predict the synthesizability and properties of new, virtual compounds, further accelerating the discovery process. nih.gov

Scale-Up Considerations in Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure the process is safe, cost-effective, efficient, and environmentally sustainable. researchgate.netacs.org

Key considerations for the scale-up of heterocyclic synthesis include:

Reagent Cost and Availability: The starting materials must be readily available in large quantities and at a reasonable cost. uchicago.edu Processes that utilize simple, inexpensive precursors are favored. For example, the industrial synthesis of pyridines often relies on gas-phase condensations of simple aldehydes and ammonia. beilstein-journals.org

Reaction Conditions: Extreme temperatures, high pressures, or the use of hazardous or highly energetic reagents are undesirable on a large scale. Reactions that proceed under mild conditions are preferred. nih.gov The use of ultrasound or microwave irradiation, while effective in the lab, can be challenging to implement on an industrial scale, though continuous flow reactors offer a viable solution. acs.org

Process Safety and Environmental Impact: A critical aspect of scale-up is minimizing risk. This includes avoiding toxic reagents and solvents and managing exothermic reactions to prevent thermal runaways. Green chemistry principles are increasingly important, favoring the use of recyclable catalysts, safer solvents like water, and solvent-free conditions where possible. researchgate.net

Continuous Flow Chemistry: For many processes, switching from batch production to a continuous flow system can offer significant advantages in terms of safety, consistency, and throughput. acs.orgbeilstein-journals.org Flow reactors allow for better control over reaction parameters like temperature and mixing, and the small reaction volume at any given time minimizes the risks associated with highly reactive intermediates or exothermic reactions. acs.org A gram-scale synthesis of pyrimidine derivatives has been successfully demonstrated using an integrated flow system. acs.org

The following table outlines some of the key differences in focus between laboratory synthesis and large-scale production for a compound like this compound.

| Parameter | Laboratory Scale Focus | Large Scale (Scale-Up) Focus |

| Primary Goal | Proof of concept, generation of material for testing | Cost-effectiveness, safety, throughput, robustness |

| Purification | Chromatography (Flash, HPLC) | Crystallization, Distillation, Extraction |

| Reagents | Novelty, effectiveness | Cost, availability, safety uchicago.edu |

| Solvents | Reaction performance | Safety, environmental impact (E-factor), ease of removal/recycling |

| Process Control | Manual or semi-automated | Fully automated, rigorous process analytical technology (PAT) |

| Technology | Batch reactors (round-bottom flasks) | Large batch reactors, continuous flow systems acs.orgbeilstein-journals.org |

Reaction Mechanisms and Pathways Involving 6 Phenoxypyrimidin 4 Amine

Nucleophilic Reaction Mechanisms

The chemistry of 6-Phenoxypyrimidin-4-amine is largely characterized by its susceptibility to nucleophilic attack. This reactivity is a direct consequence of the pyrimidine (B1678525) ring's electronic structure. Amines, in general, act as nucleophiles due to the active lone pair of electrons on the nitrogen atom, which is attracted to electron-poor centers. chemguide.co.uk

The pyrimidine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogen atoms exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the ring carbons. This effect makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The reactivity is further enhanced when additional electron-withdrawing groups are present on the ring. libretexts.org

In the context of substituted pyrimidines, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the nitrogen atoms decrease the electron density and help stabilize the anionic intermediates formed during SNAr reactions, thereby increasing reactivity. mdpi.com This principle is directly applicable to this compound, where the two ring nitrogens function as powerful activating groups for nucleophilic attack at the carbon atoms of the ring.

Table 1: Factors Influencing Pyrimidine Ring Reactivity

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Ring Nitrogens | The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups. | Increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. |

| Substituent Effects | Additional electron-withdrawing groups (e.g., nitro groups) further activate the ring for SNAr reactions. | Enhances the rate of nucleophilic substitution. |

| Leaving Group | The nature of the group being displaced (e.g., halide, phenoxy) affects the reaction rate. Good leaving groups are weak bases. | A better leaving group leads to a faster reaction. |

| Nucleophile Strength | More potent nucleophiles react more readily with the electron-deficient ring. | Stronger nucleophiles increase the reaction rate. |

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for compounds like this compound. This mechanism typically proceeds via a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile : The nucleophile attacks a carbon atom of the electron-deficient pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgchemrxiv.org The aromaticity of the ring is temporarily disrupted in this step.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of the leaving group. In this compound, either the phenoxy group or the amine group could potentially act as a leaving group, though the phenoxide ion is generally a better leaving group than an amide ion.

In reactions involving 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, it has been observed that the chlorine atom is substituted first, followed by the alkoxy group. This suggests that the relative leaving group ability plays a crucial role in determining the reaction outcome. chemrxiv.org Computational studies have indicated that a Meisenheimer complex is a key intermediate in these sequential SNAr reactions. chemrxiv.org For SNAr reactions on 2,4-dichloropyrimidines, substitution with an electron-withdrawing group at the C-5 position typically directs substitution to the C-4 position. nih.gov

The efficiency of the SNAr reaction is dependent on several factors, including the nature of the solvent, the strength of the nucleophile, and the stability of the leaving group. mdpi.comnih.gov

An alternative to the direct SNAr pathway is the ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is particularly relevant for nucleophilic substitution reactions in heterocyclic compounds like pyrimidines, especially with strong nucleophiles such as sodium amide. wikipedia.org The ANRORC mechanism can explain product formations that are not accounted for by the SNAr or aryne intermediate pathways. wikipedia.org

The reaction is initiated by the addition of a potent nucleophile to an electrophilic carbon atom on the pyrimidine ring. This step is similar to the initial step of the SNAr mechanism, but it often occurs at a position that facilitates subsequent ring cleavage.

Following the initial nucleophilic addition, the pyrimidine ring undergoes cleavage. This is the defining characteristic of the ANRORC mechanism. For pyrimidines, this typically involves the breaking of a carbon-nitrogen bond, leading to a more stable, open-chain intermediate, often a nitrile. wikipedia.org Isotope labeling studies have provided strong evidence for this ring-opening process. For instance, when pyrimidines with ¹⁴N isotopes in the ring react via the ANRORC mechanism, a loss of isotopic label is observed in the final product, demonstrating that an internal nitrogen atom has been displaced. wikipedia.org

ANRORC Mechanism in Heterocyclic Pyrimidine Chemistry

Isotope Labeling Studies for Mechanism Elucidation

Isotope labeling is a powerful technique for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. In the context of reactions involving this compound, labeling the nitrogen or carbon atoms can offer profound insights.

Late-stage isotopic exchange provides a method for the direct conversion of complex molecules into their isotopologues without necessitating a complete de novo synthesis. nih.gov For primary amines like the 4-amino group in this compound, a copper-catalyzed nitrogen isotope exchange using an isotopically labeled nitrogen source (e.g., ¹⁵N-labeled benzophenone (B1666685) imine) can be employed. nih.gov The mechanism for this exchange on primary amines involves the formation of a Katritzky pyridinium (B92312) salt, which then engages in a copper-catalyzed cycle. This method allows for the specific incorporation of ¹⁵N, and by analyzing the distribution of the label in the products and byproducts, the mechanism of N-functionalization reactions can be clarified.

Furthermore, Carbon-13 Kinetic Isotope Effects (¹³C KIEs) are instrumental in identifying the rate-determining step of a reaction. For transition metal-catalyzed reactions, such as the synthesis of this compound via Buchwald-Hartwig amination, measuring the ¹³C KIE at natural abundance can elucidate mechanistic details. nih.gov For instance, a significant KIE at the carbon atom of the C-X bond (where X is a halide) would suggest that the oxidative addition of the aryl halide to the palladium catalyst is the rate-determining step of the catalytic cycle. nih.gov

Table 1: Isotope Labeling Techniques for Mechanistic Studies

| Isotope | Technique | Mechanistic Information Gained |

| ¹⁵N | Isotope Exchange Labeling | Traces the fate of the amine nitrogen; confirms C-N bond formation pathways. |

| ¹³C | Kinetic Isotope Effect (KIE) | Identifies the rate-determining step in catalyzed reactions (e.g., oxidative addition). |

Amines as Nucleophiles in C-N Bond Formation

The 4-amino group of this compound is a key functional group that dictates much of its reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to participate in a variety of carbon-nitrogen bond-forming reactions. youtube.com

The amino group itself can also be the site of nucleophilic attack on various electrophiles. For instance, it can be readily acylated by reaction with acyl chlorides or anhydrides to form amides, or alkylated by reaction with alkyl halides. These reactions proceed via a standard nucleophilic addition-elimination mechanism at the electrophilic carbon center.

Electrophilic Reaction Mechanisms

Reactions of the Pyrimidine Ring with Electrophiles

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic aromatic substitution. researchgate.netresearchgate.net However, the reactivity is significantly modulated by the substituents on the ring. The 4-amino group in this compound is a powerful activating group due to its positive mesomeric effect (+M), donating electron density into the ring through resonance.

This donation of electron density partially counteracts the inductive withdrawal of the ring nitrogens, making electrophilic attack feasible. The activation is most pronounced at the C-5 position, which is ortho and para to the ring nitrogens but meta to the activating amino group in one resonance view, yet receives significant electron density as shown in resonance structures. Studies on similarly activated pyrimidines confirm that electrophilic substitution, such as halogenation and nitrosation, occurs preferentially at the C-5 position. researchgate.netcsir.co.za

The mechanism of electrophilic substitution involves the attack of an electrophile (E⁺) on the electron-rich C-5 position to form a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The positive charge in this intermediate can be delocalized over the ring atoms and the exocyclic amino group. The final step is the loss of a proton from the C-5 position to restore the aromaticity of the pyrimidine ring. The presence of multiple activating groups facilitates these reactions, which might otherwise require harsh conditions. researchgate.net

Reactivity of the Phenoxy Group

The phenoxy group, attached at the C-6 position, also influences the molecule's reactivity. The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution. The ether oxygen is an activating group and is ortho, para-directing. Therefore, electrophiles will preferentially attack the positions ortho and para to the oxygen atom (positions 2', 4', and 6' of the phenyl ring).

The reaction proceeds via the standard mechanism for electrophilic aromatic substitution:

Generation of a strong electrophile.

Attack of the π-electrons of the phenyl ring on the electrophile to form a resonance-stabilized arenium ion.

Deprotonation of the arenium ion to restore aromaticity.

It is important to note that the pyrimidine ring, being electron-withdrawing, will have a deactivating effect on the phenoxy ring compared to benzene (B151609) or phenol (B47542). This deactivation reduces the rate of electrophilic substitution on the phenyl ring but does not change the ortho, para-directing nature of the ether oxygen.

Catalyzed Reaction Mechanisms

Mechanistic Insights into Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of molecules like this compound. The Buchwald-Hartwig amination is a particularly relevant palladium-catalyzed reaction for forming the C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be used to synthesize the target molecule by coupling 4-amino-6-chloropyrimidine (B18116) with phenol (for the C-O bond) or, more commonly, by coupling 6-phenoxy-4-chloropyrimidine with an ammonia (B1221849) equivalent or a primary amine.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination provides a detailed mechanistic picture: wikipedia.orgjk-sci.com

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 6-phenoxy-4-chloropyrimidine). This step forms a Pd(II) complex, breaking the carbon-halogen bond. jk-sci.com

Ligand Exchange and Amine Coordination : The amine nucleophile coordinates to the Pd(II) center, typically displacing a ligand.

Deprotonation : A base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex. This step is often crucial and can be the rate-determining step.

Reductive Elimination : The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the final arylamine product. wikipedia.org

The efficiency of this cycle is highly dependent on the choice of ligands complexed to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Xantphos, BINAP) are often employed to promote both the oxidative addition and the final reductive elimination steps. jk-sci.com

Table 2: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description | Catalyst Oxidation State Change |

| Oxidative Addition | Aryl halide adds to the palladium center. | Pd(0) → Pd(II) |

| Amine Coordination/Deprotonation | Amine coordinates to Pd(II) and is deprotonated by a base. | No change |

| Reductive Elimination | The C-N bond is formed, releasing the product. | Pd(II) → Pd(0) |

This mechanistic understanding is crucial for optimizing reaction conditions and extending the scope of the reaction to synthesize a wide variety of substituted aminopyrimidines.

Theoretical and Computational Studies of Reaction Pathways

To gain a deeper understanding of the reaction mechanisms at a molecular level, theoretical and computational methods are invaluable. These studies can provide insights into the energetics and geometries of reactants, transition states, and intermediates, which are often difficult to determine experimentally.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions, including the SNAr reactions of pyrimidines. DFT calculations can be used to model the electronic structure of the molecules involved and to map out the potential energy surface of the reaction.

For pyrimidine derivatives, DFT calculations can help in:

Determining the electron distribution in the pyrimidine ring to identify the most likely sites for nucleophilic attack.

Modeling the transition state structures to understand the energy barriers and reaction kinetics.

Recent computational studies on related heterocyclic systems have shown that many SNAr reactions, traditionally thought to be stepwise, may in fact proceed through a concerted mechanism. DFT calculations are crucial in distinguishing between these two pathways.

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. The analysis of the transition state is fundamental to understanding the reaction rate. Computational methods, particularly DFT, can be used to locate the transition state structure and calculate its energy.

The energy profile of a reaction is a graphical representation of the energy of the system as it progresses along the reaction coordinate from reactants to products. A typical energy profile for a two-step SNAr reaction, proceeding through a Meisenheimer intermediate, is shown in Figure 1.

Figure 1: Illustrative Reaction Energy Profile for a Stepwise SNAr Reaction

This diagram shows the energy changes during a stepwise nucleophilic aromatic substitution, highlighting the formation of a stable intermediate.

The heights of the energy barriers (activation energies) on this profile determine the rate of the reaction. Computational analysis can provide the Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate constant.

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product.

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may be reversible, allowing equilibrium to be established. In this case, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product.

The principles of kinetic and thermodynamic control are relevant in the synthesis of substituted pyrimidines where different isomers could potentially be formed. For example, in a di-substituted pyrimidine, the position of the incoming nucleophile could be influenced by these factors. Computational studies can predict the relative stabilities of the possible products (thermodynamic outcome) and the activation energies for their formation (kinetic outcome), thus guiding the choice of reaction conditions to favor the desired product.

Chemical Derivatization Strategies for Analytical and Synthetic Utility

Derivatization for Chromatographic Analysis

Chemical derivatization is a frequently employed strategy in chromatography to analyze compounds that are otherwise difficult to detect or separate in their native form. For an analyte like 6-Phenoxypyrimidin-4-amine, derivatizing the primary amine group can overcome challenges related to its polarity, low volatility, and lack of a strong chromophore or fluorophore.

The primary purpose of derivatizing amines is to alter their physicochemical properties to make them more suitable for a specific chromatographic method. Key principles and goals include:

Improved Detectability : Many amines, including aminopyrimidines, lack native UV absorbance or fluorescence, making them difficult to detect at low concentrations. Derivatization introduces a chromophoric (UV-absorbing) or fluorophoric (fluorescing) tag to the molecule, significantly enhancing detector sensitivity.

Enhanced Volatility for Gas Chromatography (GC) : The primary amine group in this compound is polar and capable of hydrogen bonding, which results in low volatility and poor thermal stability, making it unsuitable for direct GC analysis. Derivatization masks the polar N-H bonds, converting the amine into a less polar, more volatile, and more thermally stable compound.

Improved Chromatographic Behavior : Polar amines can interact strongly with active sites on chromatographic columns, leading to poor peak shape (tailing) and irreversible adsorption. Derivatization reduces this polarity, resulting in sharper, more symmetrical peaks and better separation efficiency.

The derivatization reaction can be performed either before the sample is injected into the chromatographic system (pre-column) or after the components have been separated on the column but before they reach the detector (post-column). researchgate.net

Pre-column Derivatization : In this technique, the analyte is chemically modified before chromatographic separation. rsc.org

Advantages : Offers flexibility in reaction conditions (time, temperature, pH), and excess reagent can be removed before injection. The resulting derivatives can be optimized for better separation. researchgate.net

Disadvantages : The derivatizing reagent itself or its by-products may interfere with the chromatogram. rsc.org The stability of the formed derivative is critical, and multiple derivatives can sometimes form from a single analyte, complicating the analysis. chemrxiv.org

Post-column Derivatization (PCD) : In this method, the derivatizing reagent is continuously added to the column effluent after separation. The reaction occurs in a reaction coil placed between the column and the detector. researchgate.netrsc.org

Advantages : It eliminates interference from reagent peaks since the reagent is added after separation. It is highly reproducible and easily automated. ias.ac.in

Disadvantages : The reaction must be very rapid (typically completed in seconds) and compatible with the mobile phase. The process can lead to some band broadening, which may reduce column efficiency. researchgate.netrsc.org

Table 1: Comparison of Pre-column and Post-column Derivatization Techniques

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Timing | Reaction occurs before injection onto the column. | Reaction occurs after separation, before detection. |

| Reaction Speed | Can be slow; reaction time is flexible. | Must be rapid and complete. researchgate.net |

| Interference | Reagent peaks and by-products can interfere. rsc.org | No interference from reagent peaks. ias.ac.in |

| Separation | Separation is performed on the derivatives. | Separation is performed on the original analyte. |

| Band Broadening | Minimal, as reaction is done offline. | Can occur due to the reaction coil. |

| Automation | Can be automated but is often performed manually. | Easily automated with modern HPLC systems. |

| Derivative Stability | Derivative must be stable throughout analysis. | Stability is less critical due to immediate detection. |

A variety of reagents are available to derivatize primary amines like the one in this compound. The choice of reagent depends on the analytical technique (HPLC, GC), the detector available (UV, fluorescence, MS), and the nature of the analyte.

6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : A popular pre-column derivatization reagent that reacts rapidly with both primary and secondary amines. The resulting derivatives are highly stable and fluorescent, allowing for sensitive detection. ias.ac.innih.gov

O-Phthaldialdehyde (OPA) : Reacts specifically with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. thieme-connect.com This reaction is fast and suitable for both pre- and post-column techniques. researchgate.netresearchgate.net However, the derivatives can be unstable. researchgate.netsciencescholar.us

Dansyl Chloride (DNS-Cl) : A widely used pre-column reagent that reacts with primary and secondary amines to produce intensely fluorescent and UV-active derivatives. Dansyl derivatives are known for their high stability. chemrxiv.orgresearchgate.net However, the reaction can be slow and may also react with other functional groups like phenols. researchgate.net

Benzoyl Chloride : This reagent is used to introduce a benzoyl group, which is a strong chromophore, making the derivatives suitable for UV detection. The resulting benzoylated amines are also more stable and less polar. researchgate.net

Dabsyl Chloride : Reacts with primary and secondary amines to form colored derivatives that can be detected in the visible range (~436 nm). Dabsyl derivatives are very stable, and the reaction is fast and reproducible. chemrxiv.org

Fluorescein : Can be used in post-column derivatization, where it reacts with primary amines at a basic pH to generate fluorescent derivatives detectable by a fluorescence detector. researchgate.netrsc.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl) : Reacts with primary and secondary amines to form stable, highly fluorescent derivatives. It is a common reagent in amino acid analysis and is suitable for pre-column derivatization. nih.govthieme-connect.comresearchgate.net

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene : This reagent is particularly useful for GC analysis with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. It reacts with amines to create derivatives with enhanced volatility and detectability.

Table 2: Common Reagents for Derivatization of Primary Amines

| Reagent | Abbreviation | Detection Method | Key Features |

| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate | AQC | Fluorescence, UV | Reacts with primary/secondary amines; stable derivatives. ias.ac.innih.gov |

| O-Phthaldialdehyde | OPA | Fluorescence | Specific for primary amines; fast reaction; unstable derivatives. thieme-connect.comresearchgate.net |

| Dansyl Chloride | DNS-Cl | Fluorescence, UV | Reacts with primary/secondary amines; very stable derivatives. chemrxiv.orgresearchgate.net |

| Benzoyl Chloride | - | UV | Forms stable, UV-active derivatives. researchgate.net |

| Dabsyl Chloride | - | Visible | Forms stable, colored derivatives. chemrxiv.org |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV | Reacts with primary/secondary amines; forms stable, fluorescent derivatives. thieme-connect.comresearchgate.net |

For mass spectrometry (MS) detection, derivatization can significantly improve performance by enhancing ionization efficiency, improving chromatographic retention, and moving the analyte's signal away from background noise.

In GC-MS : The primary goal is to increase the volatility and thermal stability of the analyte. researchgate.net For this compound, derivatization reactions like acylation or silylation can cap the active hydrogen on the amine group, reducing its polarity and making it amenable to GC analysis. researchgate.net Using halogenated derivatizing agents (e.g., those containing fluorine) can dramatically increase sensitivity when using an electron capture detector (ECD). rjptonline.org

In LC-MS : Sensitivity is highly dependent on the efficiency of analyte ionization in the MS source (e.g., electrospray ionization - ESI). Strategies include:

Improving Ionization : Derivatization can introduce a permanently charged group or a group that is more easily protonated or deprotonated, leading to a stronger signal in the mass spectrometer.

Optimizing Chromatography : By making the analyte more hydrophobic, derivatization can increase its retention on a reversed-phase column. Eluting at higher organic solvent concentrations often improves ESI efficiency because the mobile phase desolvates more readily in the MS source. nih.gov

Reducing Matrix Effects : Sample matrix components can suppress the ionization of the target analyte. Derivatization alters the analyte's retention time, potentially moving it to a cleaner region of the chromatogram where there is less interference and ion suppression.

Using High-Purity Reagents : The use of ultrapure solvents and reagents is mandatory to prevent contamination that can cause signal suppression, adduct formation, and elevated background noise. researchgate.netmdpi.com

The success of a derivatization strategy hinges on the selectivity of the reaction and the stability of the product.

Selectivity : A key advantage of some reagents is their selectivity for certain functional groups. For instance, OPA reacts almost exclusively with primary amines, which is beneficial when analyzing complex samples containing both primary and secondary amines. sciencescholar.us Reagents like Dansyl Chloride are less specific and may react with other nucleophiles like phenols, requiring careful optimization of reaction conditions. researchgate.net

Stability : The stability of the derivatized product is crucial for obtaining reproducible and accurate quantitative results, especially in pre-column derivatization where there may be a delay between reaction and analysis. Derivatives of Dansyl Chloride and Dabsyl Chloride are generally considered very stable. chemrxiv.orgresearchgate.net In contrast, OPA derivatives are known to be somewhat unstable, which can lead to a decrease in signal response over time. researchgate.netsciencescholar.us The stability of derivatives is often influenced by factors such as pH, temperature, and exposure to light.

Derivatization for Synthetic Modification

Beyond its role in analysis, derivatization of the amino group of this compound is a fundamental strategy in medicinal chemistry and materials science to create new molecules with modified properties. The nucleophilic primary amine can undergo a variety of chemical transformations.

N-Acylation : This is a common reaction where the amine is treated with an acylating agent such as an acid chloride or anhydride (B1165640) to form an amide. nih.govmdpi.com This transformation is widely used to synthesize biologically active compounds, as the amide bond is a key structural feature in many pharmaceuticals. nih.gov For example, reacting this compound with a specific carboxylic acid derivative could be a key step in building a larger, more complex molecule for drug discovery programs. researchgate.net

N-Alkylation : The introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides or through reductive amination. nih.govresearchgate.net This modification alters the basicity, lipophilicity, and steric profile of the molecule, which can have a profound impact on its biological activity. Selective mono-alkylation can sometimes be challenging due to the increased nucleophilicity of the resulting secondary amine, but specific methods have been developed to control this. chemrxiv.org

Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry, famously found in sulfa drugs.

Cross-Coupling Reactions : The amino group can participate in modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. thieme-connect.com While typically used to form an amino-substituted ring, variations can be used to further derivatize the amine itself. This allows for the synthesis of complex di- and tri-substituted amines that would be difficult to access through classical methods. researchgate.net

These synthetic derivatizations are foundational for exploring the structure-activity relationships (SAR) of aminopyrimidine scaffolds, enabling chemists to fine-tune molecular properties to achieve desired therapeutic effects or material characteristics.

Selective Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine core of this compound possesses distinct electronic properties that guide its selective functionalization. The two nitrogen atoms within the ring create electron-deficient positions, particularly at the C2, C4, and C6 carbons. However, the presence of the electron-donating amino group at C4 and the phenoxy group at C6 modulates this reactivity. The C2 position remains notably electrophilic, making it a prime target for nucleophilic substitution of hydrogen (SNH) reactions or direct C-H functionalization. nih.govresearchgate.netresearchgate.net Conversely, the electron-donating groups may activate the C5 position towards electrophilic attack.

Key strategies for modifying the pyrimidine ring include:

Direct C-H Amination: Advanced synthetic methods allow for the direct amination of C-H bonds in electron-deficient heterocycles. nih.govresearchgate.net By activating the pyrimidine ring, it is possible to introduce a variety of amine substituents at the C2 position, transforming the core structure and enabling the exploration of new chemical space.

Halogenation: Electrophilic halogenating agents can potentially introduce halogen atoms, such as bromine or chlorine, at the C5 position. These halogenated intermediates are exceptionally useful, serving as synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents, respectively.

Metal-Catalyzed Cross-Coupling: Should a leaving group (like a halogen) be present on the pyrimidine ring, metal-catalyzed reactions provide a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, significantly diversifying the molecular structure. researchgate.net

Table 1: Potential Strategies for Pyrimidine Ring Functionalization

| Position | Reaction Type | Reagents & Conditions | Resulting Functional Group |

| C2 | Direct C-H Amination | Amination reagents, activating agents | Substituted or unsubstituted amine |

| C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Bromo or Chloro |

| C5 (from halo-derivative) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| C5 (from halo-derivative) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Alkynyl group |

Modifications of the Phenoxy Moiety

The terminal phenoxy group serves as another key site for chemical modification, acting as a "privileged" moiety in many bioactive compounds. nih.gov Derivatization of this peripheral ring can modulate the compound's steric profile, electronic properties, and lipophilicity without altering the core heterocyclic scaffold. The primary strategy for its modification is electrophilic aromatic substitution. The existing ether oxygen is an ortho-, para-directing group, guiding incoming electrophiles to these positions on the phenyl ring.

Common modifications include:

Nitration: Introduction of a nitro group, typically at the para-position, which can be subsequently reduced to an amine for further derivatization.

Halogenation: The addition of halogens like chlorine or fluorine can alter the electronic properties and metabolic stability of the compound.

Friedel-Crafts Reactions: Alkylation or acylation of the phenyl ring can introduce various carbon-based substituents, increasing molecular complexity and steric bulk.

These modifications are instrumental in structure-activity relationship (SAR) studies, where the impact of substituents on the phenoxy ring can be systematically evaluated. For instance, the introduction of groups like 4-methoxyphenoxy or tert-butylphenoxy has been shown to influence the biological activity of other molecular scaffolds. nih.gov

Table 2: Example Modifications of the Phenoxy Moiety

| Position | Reaction Type | Reagents & Conditions | Resulting Functional Group |

| para (or ortho) | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| para (or ortho) | Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromo or Chloro |

| para (or ortho) | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl (e.g., -COCH₃) |

| para (or ortho) | Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Alkyl (e.g., -CH₃, -C(CH₃)₃) |

Modifications of the Amine Functionality

Standard derivatization techniques for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides readily forms stable amide bonds. iu.edu This is a common strategy to introduce a vast array of functionalities. Reagents like Dansyl-Cl or Fmoc-Cl can be used to attach fluorescent or protecting groups, respectively. nih.gov

Alkylation: The introduction of one or two alkyl groups can be achieved using alkyl halides or via reductive amination with aldehydes or ketones. This converts the primary amine into a secondary or tertiary amine, which can significantly impact its biological and physicochemical properties.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are stable functional groups with distinct electronic and hydrogen-bonding characteristics compared to amides.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively, which are important pharmacophores in many drug molecules.

Table 3: Common Derivatization Reactions of the 4-Amine Group

| Reaction Type | Reagents | Resulting Linkage/Group |

| Acylation | Acyl chloride (R-COCl) or Anhydride | Amide (-NHCOR) |

| Alkylation | Alkyl halide (R-X) | Secondary amine (-NHR) or Tertiary amine (-NR₂) |

| Reductive Amination | Aldehyde (R-CHO), reducing agent (e.g., NaBH₃CN) | Secondary amine (-NHCH₂R) |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONH-R) |

Introduction of Probes or Tags for Further Research

For advanced research in chemical biology and diagnostics, it is often necessary to attach probes, such as fluorescent dyes, affinity tags (like biotin), or radiolabels. This is typically achieved through a two-step process that relies on bioorthogonal chemistry—reactions that can occur in complex biological systems without interfering with native biochemical processes. wikipedia.orgnih.gov

The general strategy involves first derivatizing this compound with a small, inert "chemical reporter" group, such as an azide (B81097) or a terminal alkyne. This is usually done by acylating the 4-amino group with a linker containing the reporter. The modified compound can then be introduced into a biological system. Subsequently, a probe carrying the complementary bioorthogonal functional group is added, leading to a highly specific covalent ligation. nih.gov

Key bioorthogonal ligation strategies include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Often called "copper-free click chemistry," this reaction involves the rapid ligation of an azide-modified compound with a probe containing a strained cyclooctyne. researchgate.net

Tetrazine Ligation: This is an exceptionally fast and selective reaction between a tetrazine and a strained alkene (like a trans-cyclooctene (B1233481) or norbornene), forming a stable covalent bond. nih.govresearchgate.net

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming an amide bond. nih.gov

This modular approach allows a single tagged precursor of this compound to be coupled with a wide variety of probes, facilitating studies on its distribution, target engagement, and mechanism of action.

Table 4: Bioorthogonal Strategies for Tagging

| Bioorthogonal Pair | Ligation Chemistry | Reporter Group on Compound | Probe Group |

| Azide + Strained Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N₃) | Cyclooctyne |

| Tetrazine + Strained Alkene | Inverse Electron-Demand Diels-Alder (IEDDA) | trans-Cyclooctene (TCO) | Tetrazine |

| Azide + Phosphine (B1218219) | Staudinger Ligation | Azide (-N₃) | Triarylphosphine |

Advanced Methodologies in Synthetic and Structural Analysis

Controlled Reaction Techniques

Modern synthetic strategies for preparing pyrimidine (B1678525) derivatives, including 6-Phenoxypyrimidin-4-amine, increasingly rely on controlled reaction techniques. These methods offer significant advantages over traditional approaches by providing better control over reaction parameters, leading to higher yields, fewer side products, and improved reproducibility.

Low-temperature reaction protocols are crucial for controlling reactions that are highly exothermic or involve thermally sensitive intermediates. By conducting reactions at temperatures significantly below ambient, typically between 0°C and -78°C (the sublimation point of dry ice), chemists can slow down reaction rates, thereby minimizing the formation of undesired byproducts and enhancing selectivity.

For the synthesis of precursors to this compound, low-temperature conditions are often employed when using highly reactive organometallic reagents or strong bases like lithium diisopropylamide (LDA). These conditions are essential for directed ortho-metalation or for generating specific enolates without side reactions.

The execution of these reactions often requires the use of Schlenk techniques, which are a set of laboratory procedures designed to handle air- and moisture-sensitive compounds. A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from the reaction flask and backfilling with an inert gas, such as nitrogen or argon. This creates an oxygen- and moisture-free atmosphere, which is critical for preventing the decomposition of sensitive reagents and intermediates. Glassware is typically dried in an oven and cooled under an inert atmosphere before use. Reagents are transferred using gas-tight syringes or cannulas to maintain the integrity of the inert environment throughout the experiment.

Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technology in synthetic chemistry, particularly for the construction of heterocyclic scaffolds like pyrimidine. foliamedica.bgtandfonline.comorientjchem.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often resulting in dramatic reductions in reaction times, from hours or days to mere minutes. nih.govnih.gov

The advantages of MAOS include:

Rapid Reaction Rates: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that accelerates reaction kinetics. tandfonline.comorientjchem.org

Higher Yields: The reduction in reaction time and the uniform heating often minimize the decomposition of reactants and products, leading to cleaner reactions and higher isolated yields. nih.govrsc.org

Improved Purity: Fewer side products are typically formed, simplifying the purification process.

Energy Efficiency: MAOS is generally more energy-efficient compared to conventional heating methods.

In the context of pyrimidine synthesis, microwave irradiation can be applied to various reaction types, including cyclocondensations, cross-coupling reactions, and nucleophilic aromatic substitutions. nih.govresearchgate.netnih.gov For example, the crucial step of introducing the phenoxy group onto the pyrimidine ring or the construction of the pyrimidine core itself can be significantly accelerated using this technology. rsc.orgnanobioletters.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Typical Yields | Moderate to Good | Good to Excellent nih.govnih.gov |

| Heating Method | External (Oil bath, heating mantle) | Internal, direct coupling with polar molecules |

| Temperature Gradient | Non-uniform | Uniform |

| Side Reactions | More prevalent due to prolonged heating | Often minimized |

This table provides a general comparison of conventional heating versus microwave-assisted synthesis for pyrimidine scaffolds.

One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecule synthesis. nih.gov These strategies involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel to form a final product that incorporates portions of all the starting materials. nih.govmdpi.com This approach avoids the lengthy separation and purification of intermediate compounds, thereby saving time, solvents, and resources.

The synthesis of the pyrimidine scaffold is well-suited to MCRs, such as the Biginelli reaction and its variations. foliamedica.bg While not directly forming this compound, these reactions can efficiently generate highly functionalized pyrimidine cores. researchgate.netias.ac.in For instance, a three-component reaction could involve an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a source of amidine (like urea (B33335) or guanidine) to rapidly construct the basic ring structure. nih.govnih.gov The resulting pyrimidine could then be further modified in subsequent steps to yield the target compound.

Key benefits of these methodologies in synthesizing pyrimidine precursors include:

Operational Simplicity: Multiple synthetic steps are combined into a single operation. nih.gov

High Efficiency: Reduces the number of purification steps and minimizes material loss. researchgate.net

Molecular Diversity: Allows for the rapid generation of a library of related compounds by varying the initial reactants. mdpi.com

Spectroscopic Characterization Techniques

The unambiguous identification and structural confirmation of this compound rely on a suite of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within the molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns of atomic nuclei in a magnetic field, the exact structure of a compound can be determined.

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. Each unique proton or group of equivalent protons generates a distinct signal in the spectrum, and its chemical environment dictates the signal's location (chemical shift). libretexts.org The signal's area (integration) is proportional to the number of protons it represents, and its splitting pattern (multiplicity) reveals information about neighboring protons.

For this compound, the ¹H NMR spectrum would display characteristic signals corresponding to the protons on the pyrimidine ring, the phenoxy group, and the amine group.

Expected ¹H NMR Spectral Data for this compound:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 (Pyrimidine) | 8.0 - 8.2 | Singlet (s) | 1H | Located between two electronegative nitrogen atoms, leading to significant deshielding. No adjacent protons to couple with. |

| H-5 (Pyrimidine) | 6.0 - 6.2 | Singlet (s) | 1H | Shielded relative to H-2. No adjacent protons to couple with. |

| -NH₂ (Amine) | 5.5 - 7.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. libretexts.org The protons are typically not coupled to other protons. |

| H-2'/H-6' (Phenoxy) | 7.1 - 7.3 | Doublet (d) or Multiplet (m) | 2H | Protons ortho to the oxygen atom on the phenyl ring. rsc.org |

| H-3'/H-5' (Phenoxy) | 7.4 - 7.6 | Triplet (t) or Multiplet (m) | 2H | Protons meta to the oxygen atom on the phenyl ring. rsc.org |

| H-4' (Phenoxy) | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | 1H | Proton para to the oxygen atom on the phenyl ring. |

Note: Predicted chemical shifts are based on typical values for similar functional groups and aromatic systems. Actual values may vary depending on the solvent and experimental conditions. msu.eduorgchemboulder.com The protons of the phenyl ring (H-2'/H-6', H-3'/H-5', and H-4') would appear in the aromatic region of the spectrum, typically between 7.0 and 7.6 ppm. Their precise shifts and multiplicities are influenced by the electron-donating effect of the ether oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a fundamental technique for defining the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom is represented by a single sharp peak. compoundchem.com The chemical shift (δ) of each peak provides critical information about the electronic environment of the carbon atom.

The structure of this compound contains ten unique carbon environments: six in the phenyl ring and four in the pyrimidine ring. The chemical shifts can be predicted based on the effects of the substituents—the amino group and the phenoxy group.

Pyrimidine Ring Carbons : The carbon atoms in the pyrimidine ring are significantly influenced by the electronegative nitrogen atoms and the electron-donating amino group. The carbon atom at the C4 position, bonded to the amino group, is expected to be shielded, appearing at a lower chemical shift compared to the C6 carbon, which is attached to the electron-withdrawing phenoxy group. The C2 and C5 carbons will also have distinct chemical shifts. For a related compound, N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine, pyrimidine carbon signals were observed at δ 169.8, 160.4, 160.3, and 97.9 ppm. nih.gov

Phenyl Ring Carbons : The carbon atoms of the phenoxy group will show shifts typical for a substituted benzene (B151609) ring. oregonstate.edu The carbon directly attached to the ether oxygen (C1') is expected to be deshielded and appear at a higher chemical shift. The ortho (C2'/C6'), meta (C3'/C5'), and para (C4') carbons will have distinct signals, with their shifts influenced by the oxygen's electron-donating resonance effect and inductive electron-withdrawing effect.

The expected ¹³C NMR chemical shifts for this compound are summarized in the table below.